1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
CAS No.:
Cat. No.: VC15751124
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18O2 |
|---|---|
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3 |
| Standard InChI Key | SONSBCPVVSAMDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Introduction
Overview of 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one, is a chalcone derivative with the molecular formula and a molecular weight of 266.3 g/mol. This compound falls under the class of flavonoid precursors and has been studied for its potential biological activities and synthetic applications .
Structural Features
The molecule contains:
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A hydroxyphenyl group at position 1.
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A propan-2-yl-substituted phenyl group at position 3.
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An enone functional group (α,β-unsaturated carbonyl system).
Computed Descriptors
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IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one .
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InChI: InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+ .
Synthesis
The synthesis of this compound typically involves Claisen-Schmidt condensation between an acetophenone derivative and a benzaldehyde derivative in the presence of a base. The reaction conditions can be optimized to ensure the formation of the (E)-isomer, which is thermodynamically favored.
Applications
This chalcone derivative is studied for its potential applications in:
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Pharmaceuticals: Chalcones are known for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
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Material Science: Chalcone derivatives are explored for their optical and electronic properties in material applications.
Potential Therapeutic Uses
Studies suggest that chalcones may inhibit enzymes like cyclooxygenase or act as modulators of cellular signaling pathways involved in inflammation and cancer progression .
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